ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a methoxyphenyl group at position 7, a methyl substituent at position 2, and an ethyl carboxylate ester at position 4. Its molecular formula is C₂₁H₂₀N₄O₃, with a molecular weight of 376.42 g/mol . The compound exhibits a planar triazolopyrimidine core fused with a pyrimidine ring, enabling π-π stacking interactions and hydrogen bonding, which are critical for its biological and physicochemical properties. The 4-methoxyphenyl group enhances lipophilicity and may influence receptor binding, as seen in related compounds with aryl substitutions .
Properties
IUPAC Name |
ethyl 7-(4-methoxyphenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-4-23-15(21)13-9-17-16-18-10(2)19-20(16)14(13)11-5-7-12(22-3)8-6-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQWQHWPGDARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring . The final step involves the condensation of the triazole intermediate with 2-chloro-4,6-dimethylpyrimidine under basic conditions to form the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
General Procedure for Synthesis
-
Reagents :
- 5-amino-1-phenyl-1H-1,2,4-triazole
- Aromatic aldehyde
- Ethyl acetoacetate
- Catalyst (e.g., APTS)
- Solvent (e.g., ethanol)
-
Procedure :
- Combine the reagents in a flask.
- Heat under reflux for a specified duration.
- Monitor the reaction progress using TLC.
- Isolate the product through filtration and recrystallization.
Biological Activities
Ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits promising biological activities, particularly in the field of oncology.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines possess significant antitumor properties. For instance, compounds synthesized in similar classes have shown effective inhibition against cancer cell lines such as MDA-MB-231 and MCF-7 with IC50 values indicating potent activity .
Case Studies
Several case studies highlight the applications of this compound in cancer research.
Study on Antiproliferative Activity
In a study published in Molecules, researchers synthesized various triazolo-pyrimidine derivatives and evaluated their antiproliferative effects against breast cancer cell lines. The study concluded that modifications in the chemical structure significantly influenced biological activity, suggesting that this compound could be optimized for enhanced efficacy .
Mechanism of Action
The mechanism of action of ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It has been shown to interact with key molecular targets such as ATF4 and NF-kB proteins, leading to the inhibition of nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells . This results in reduced inflammation and neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine scaffold is highly versatile, with modifications at positions 2, 5, 6, and 7 leading to diverse biological activities. Below is a detailed comparison of ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with structurally analogous derivatives:
Structural Modifications and Physicochemical Properties
Biological Activity
Ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that falls within the triazolopyrimidine class. This compound has garnered attention due to its promising biological activities, which may be attributed to its unique structural features. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound includes:
- Triazole and Pyrimidine Rings : These heterocyclic structures are known for their pharmacological significance.
- Methoxyphenyl Substituent : This group may enhance the compound's lipophilicity and biological activity.
- Ethyl Carboxylate Group : This functional group can influence solubility and reactivity.
The molecular formula is with a molecular weight of approximately 344.41 g/mol .
Antimicrobial Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. The mechanism of action appears to involve inhibition of specific enzymes critical for bacterial survival .
Anticancer Activity
Studies have demonstrated that this compound has potential anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The exact pathways involved are still under investigation but may include modulation of kinase activity .
Kinase Inhibition
A significant aspect of the biological activity of this compound is its interaction with various kinases. Kinases are crucial in signaling pathways that regulate cell growth and metabolism. Preliminary studies suggest that this compound may act as an inhibitor for specific kinases associated with disease processes such as cancer and malaria .
Case Studies
- Antimalarial Activity : In a study focused on malaria treatment, analogs of triazolopyrimidines were synthesized and tested against Plasmodium falciparum kinases. This compound demonstrated significant inhibitory effects on PfGSK3 and PfPK6 kinases, suggesting its potential as a therapeutic agent against malaria .
- Cancer Cell Lines : In vitro studies using various cancer cell lines showed that this compound could reduce cell viability significantly compared to controls. The IC50 values were determined through MTT assays, revealing promising results that warrant further exploration in vivo .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial; Anticancer | Kinase inhibition; Apoptosis induction |
| Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Enhanced antibacterial | Target enzyme inhibition |
| Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | Anti-inflammatory | Not fully elucidated |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
